molecular formula C7H6ClF B1621095 (Chlorofluoromethyl)benzene CAS No. 7111-89-9

(Chlorofluoromethyl)benzene

Cat. No. B1621095
CAS RN: 7111-89-9
M. Wt: 144.57 g/mol
InChI Key: DFBOAQFUHCAEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Chlorofluoromethyl)benzene is a chemical compound with the molecular formula C7H6ClF . It has a molecular weight of 144.58 and is categorized as a main product . The IUPAC name for this compound is [chloro (fluoro)methyl]benzene .

Relevant Papers Several relevant papers were retrieved during the search. These include a review summarizing the recent advances in single-benzene-based fluorophores , a study on the enhanced luminescence of single-benzene fluorescent molecules through halogen bond cocrystals , and a paper discussing the essential versus accidental isochrony of diastereotopic nuclei in NMR .

Scientific Research Applications

Benzene Biodegradation

Benzene, a primary component of (Chlorofluoromethyl)benzene, is highly relevant in environmental sciences due to its prevalence in manufacturing processes and as a part of petroleum-based fuels. Its solubility, mobility, and stability, particularly in ground and surface waters, make it a significant environmental concern. Research has shown that certain strains of Dechloromonas can mineralize various mono-aromatic compounds including benzene anaerobically with nitrate as the electron acceptor. This discovery opens potential pathways for treating environments contaminated with benzene (Coates et al., 2001).

Benzene Toxicity Monitoring

Benzene's role as a representative member of volatile organic compounds (VOCs) has led to research into its toxic effects on organisms and ecosystems. For instance, studies on the microorganism Euglena gracilis have shown that benzene can inhibit cell growth, induce morphological changes, and deplete chlorophyll content, suggesting its utility in monitoring benzene contamination in groundwater (Peng et al., 2013).

Green Fluorophores Development

Research has also explored the creation of green fluorophores from benzene derivatives. A novel architecture for green fluorophores has been developed, based on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene. This compound exhibits high fluorescence emission, photostability, and is solid-state emissive, water-soluble, and solvent- and pH-independent. Such developments in green fluorophores have important implications for imaging applications and displays (Beppu et al., 2015).

Preparation of Benzoheterocycles

Benzoheterocycles containing a chlorofluoromethyl group have been synthesized using the ‘Yarovenko reagent’. This research demonstrates the chemical versatility of benzene derivatives, including (Chlorofluoromethyl)benzene, in producing complex organic compounds that could have various applications in chemical industries (Takaoka et al., 1979).

Microbial Degradation of Chlorinated Benzenes

Chlorinated benzenes, including compounds related to (Chlorofluoromethyl)benzene, are important in industrial applications. Their environmental persistence necessitates understanding their biodegradation. Studies have revealed that certain aerobic bacteria can metabolize chlorobenzenes, transforming them into less harmful substances. This understanding is crucial for environmental bioremediation strategies (Field & Sierra-Alvarez, 2008).

Mechanism of Action

Target of Action

(Chlorofluoromethyl)benzene, also known as benzene, is a monocyclic aromatic compound It’s known that benzene can interact with various biological molecules, potentially affecting cellular functions .

Mode of Action

The mode of action of (Chlorofluoromethyl)benzene involves electrophilic substitution reactions . In these reactions, an electrophile, such as (Chlorofluoromethyl)benzene, reacts with an aromatic compound, like benzene, to form a cationic intermediate . This intermediate then loses a proton to regenerate the aromatic ring, resulting in a substitution product .

Biochemical Pathways

Benzene, a related compound, has been shown to alter gene expression and biochemical pathways in a dose-dependent manner . These alterations can affect various biological processes, potentially leading to adverse health effects .

Pharmacokinetics

Benzene, a similar compound, is known to be highly volatile, and exposure primarily occurs through inhalation . Once in the body, benzene can be metabolized and excreted, but the specific ADME properties of (Chlorofluoromethyl)benzene remain to be elucidated .

Result of Action

Benzene, a related compound, has been associated with a range of acute and long-term adverse health effects, including cancer and hematological effects . These effects are likely due to the alterations in gene expression and biochemical pathways caused by benzene exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (Chlorofluoromethyl)benzene. For instance, benzene pollution in soil and groundwater is a severe problem due to the high toxicity, persistence, and bioaccumulation of benzene . Furthermore, exposure to benzene can occur in various environments, including occupational settings, the general environment, and the home .

properties

IUPAC Name

[chloro(fluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBOAQFUHCAEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381283
Record name (Chlorofluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7111-89-9
Record name (Chlorofluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Chlorofluoromethyl)benzene
Reactant of Route 2
(Chlorofluoromethyl)benzene
Reactant of Route 3
(Chlorofluoromethyl)benzene
Reactant of Route 4
(Chlorofluoromethyl)benzene
Reactant of Route 5
(Chlorofluoromethyl)benzene
Reactant of Route 6
(Chlorofluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.